6-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
6-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C10H5BrFNO3 and a molecular weight of 286.05 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and bromine.
Bromination: The bromination of 8-fluoroquinoline is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Hydroxylation: The brominated product is then subjected to hydroxylation using a hydroxylating agent such as sodium hydroxide or potassium hydroxide in an aqueous medium. This step introduces the hydroxyl group at the desired position on the quinoline ring.
Carboxylation: Finally, the carboxylation of the hydroxylated product is achieved using carbon dioxide under high pressure and temperature conditions. This step introduces the carboxylic acid group at the 3-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the quinoline ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution Products: Various substituted quinolines with different functional groups.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols, aldehydes, and reduced quinoline derivatives.
Coupling Products: Complex molecules with extended conjugation and functional diversity.
Scientific Research Applications
6-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-4-hydroxyquinoline: Similar structure but with a chlorine atom instead of bromine and fluorine.
8-Hydroxyquinoline: Lacks the bromine and fluorine substituents.
3-Bromo-8-fluoro-4-hydroxyquinoline: Similar but lacks the carboxylic acid group.
Uniqueness
6-Bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, along with the hydroxyl and carboxylic acid groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJQQEWGNXPSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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